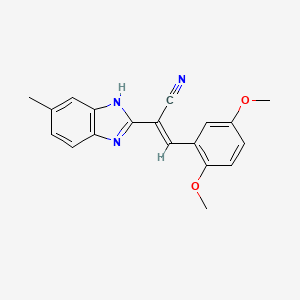![molecular formula C21H25N3O4 B5367629 N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5367629.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide, also known as ADP, is a chemical compound that has been extensively studied for its potential therapeutic applications. ADP belongs to the family of benzamides, which are known for their ability to interact with dopamine receptors in the brain.
作用機序
The mechanism of action of N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide is not fully understood, but it is believed to interact with dopamine receptors in the brain. This compound has been shown to have a high affinity for the D2 and D3 dopamine receptors, which are involved in the regulation of movement, motivation, and reward. This compound may also interact with other neurotransmitter systems, such as the serotonin and glutamate systems.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and human studies. In animal models, this compound has been shown to reduce oxidative stress, inflammation, and cell death in the brain. This compound has also been shown to improve cognitive function and reduce drug-seeking behavior in animal models of addiction. In human studies, this compound has been shown to improve motor symptoms and cognitive function in patients with Parkinson's disease.
実験室実験の利点と制限
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide has several advantages for lab experiments, including its high affinity for dopamine receptors, its neuroprotective effects, and its potential therapeutic applications in several areas. However, this compound also has several limitations, including its low solubility in water, its potential toxicity at high doses, and its limited availability for research purposes.
将来の方向性
There are several future directions for research on N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide, including the development of new synthesis methods to improve the purity and yield of the compound, the investigation of its potential therapeutic applications in other areas, such as depression and anxiety, and the exploration of its interactions with other neurotransmitter systems. Further research is also needed to determine the optimal dosage and administration route for this compound in humans, as well as its long-term safety and efficacy.
合成法
The synthesis of N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide involves several steps, including the reaction between 3,5-dimethoxybenzoic acid and acetic anhydride to form 3,5-dimethoxybenzoyl acetate. The intermediate product is then reacted with piperazine to form the final product, this compound. The purity of the compound can be improved by recrystallization or column chromatography.
科学的研究の応用
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications in several areas, including Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In schizophrenia, this compound has been studied for its ability to modulate dopamine receptors and improve cognitive function. In drug addiction, this compound has been shown to reduce drug-seeking behavior and withdrawal symptoms by modulating the dopamine reward pathway.
特性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15(25)23-8-10-24(11-9-23)20-7-5-4-6-19(20)22-21(26)16-12-17(27-2)14-18(13-16)28-3/h4-7,12-14H,8-11H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQOLPDDIANPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5367554.png)
![N-benzyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5367561.png)
![N-benzyl-N'-{[1-(ethoxymethyl)cyclobutyl]methyl}sulfamide](/img/structure/B5367576.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367583.png)
![7-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5367590.png)
![4-(3-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole](/img/structure/B5367593.png)
![(1-{5-[(2-methyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}ethyl)amine hydrochloride](/img/structure/B5367601.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5367609.png)

![2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5367618.png)
![2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-ethylbenzamide](/img/structure/B5367619.png)
![9-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5367630.png)
![ethyl 4-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5367642.png)
![3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]propanamide](/img/structure/B5367647.png)